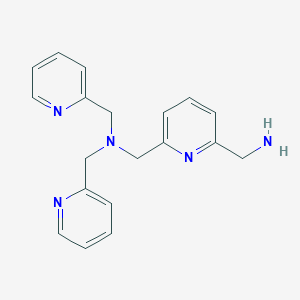

![molecular formula C77H74BF24IrNO2P- B11928479 [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It is known for its application in catalysis, particularly in enantioselective hydrogenation reactions. The compound’s structure includes an iridium center coordinated with various ligands, making it highly effective in facilitating specific chemical transformations.

Méthodes De Préparation

The synthesis of this compound involves several steps:

Formation of the oxazoline ligand: This step involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazoline ring.

Phosphine ligand attachment: The oxazoline ligand is then reacted with a phosphine compound to form the phosphine-oxazoline ligand.

Coordination with iridium: The phosphine-oxazoline ligand is coordinated to an iridium center, typically using a precursor such as iridium chloride.

Formation of the final complex: The iridium complex is then reacted with tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide to form the final compound

Analyse Des Réactions Chimiques

This compound is primarily involved in catalytic reactions, including:

Enantioselective hydrogenation: It catalyzes the hydrogenation of alkenes to produce chiral products with high enantiomeric excess.

Oxidation and reduction reactions: The iridium center can undergo oxidation and reduction, facilitating various redox reactions.

Substitution reactions: The ligands attached to the iridium center can be substituted under specific conditions, allowing for the modification of the compound’s properties

Applications De Recherche Scientifique

The compound has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of chiral molecules.

Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is employed in the production of fine chemicals and specialty materials

Mécanisme D'action

The compound exerts its effects through the coordination of the iridium center with various substrates. The iridium center facilitates the activation of hydrogen and other small molecules, enabling their addition to unsaturated substrates. The phosphine-oxazoline ligand provides a chiral environment, ensuring the enantioselectivity of the reactions .

Comparaison Avec Des Composés Similaires

Similar compounds include other iridium-based catalysts with different ligands:

[1,5-Cyclooctadiene][(4S)-2-[(5S)-6-(diphenylphosphino)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-(phenylmethyl)oxazole-κN3]-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but different ligand configurations.

[1,5-Cyclooctadiene][(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-4-oxazolyl]methyl-dicyclohexylphosphinite-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound differs in the stereochemistry of the ligands

These compounds share similar catalytic properties but differ in their enantioselectivity and reaction conditions.

Propriétés

Formule moléculaire |

C77H74BF24IrNO2P- |

|---|---|

Poids moléculaire |

1735.4 g/mol |

Nom IUPAC |

cyclooctane;dicyclohexyl-[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

InChI |

InChI=1S/C37H46NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1 |

Clé InChI |

OOYCUBWDUXGARK-FWAHSXEBSA-N |

SMILES isomérique |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |

SMILES canonique |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)

![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)

![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)

-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)

![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)

![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)

![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)